

The Burgess Reagent: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Burgess reagent

Cat. No.: B7800359

[Get Quote](#)

An in-depth exploration of the physical and chemical properties of methyl N-(triethylammoniumsulfonyl)carbamate (**Burgess reagent**), a mild and selective dehydrating agent pivotal in modern organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing a thorough understanding of the reagent's characteristics, applications, and handling procedures.

Introduction

The **Burgess reagent**, named after its developer Edward M. Burgess, is a versatile zwitterionic compound widely employed in organic chemistry for the mild and selective dehydration of alcohols to alkenes.^{[1][2][3]} Its utility extends to a variety of other transformations, including the synthesis of nitriles, isocyanides, and various heterocyclic systems, making it a valuable tool in the synthesis of complex molecules and pharmacologically active compounds.^{[4][5][6]} This guide provides a detailed overview of the physical and chemical properties of the **Burgess reagent**, its synthesis, and its applications, with a focus on practical experimental details.

Physical Properties

The **Burgess reagent** is typically a white to pale reddish-yellow crystalline powder.^[1] It is known for its sensitivity to moisture and should be stored accordingly.^{[1][7]} A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Burgess Reagent**

Property	Value	Reference(s)
IUPAC Name	1-Methoxy-N-triethylammoniosulfonyl-methanimidate	[2]
CAS Number	29684-56-8	[2]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₄ S	[2]
Molecular Weight	238.31 g/mol	[2]
Appearance	White to pale reddish-yellow crystalline powder	[1]
Melting Point	76-79 °C	[7]
Boiling Point	Not available (decomposes)	[7]
Solubility	Soluble in most common organic solvents, including THF, benzene, and dichloromethane. Quantitative data not readily available.	[3]

Chemical Properties and Reactivity

The **Burgess reagent** is most renowned for its ability to effect the dehydration of secondary and tertiary alcohols to alkenes under mild and neutral conditions.[3][8] This transformation proceeds via a concerted syn-elimination mechanism.[3][6] Primary alcohols, however, typically form urethanes upon reaction with the **Burgess reagent**. [4][6]

Beyond dehydration, the reagent is utilized in a range of other chemical transformations, including:

- The conversion of primary amides to nitriles.[9]
- The synthesis of isocyanides from formamides.[4]
- The cyclodehydration of hydroxy amides and thioamides to form heterocycles.[4]

- The formation of sulfamidates from 1,2-diols.[10]

The reagent's reactivity is influenced by its thermal stability; studies have been conducted to develop more thermally stable analogs.[9][10]

Spectral Data

Detailed experimental spectral data with peak assignments for the **Burgess reagent** is not consistently available across the searched literature. However, based on its structure, the expected spectral characteristics are summarized in the tables below.

Table 2: Predicted ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Assignment
~1.3	Triplet	$-\text{N}(\text{CH}_2\text{CH}_3)_3$
~3.3	Quartet	$-\text{N}(\text{CH}_2\text{CH}_3)_3$
~3.7	Singlet	$-\text{OCH}_3$

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (ppm)	Assignment
~9	$-\text{N}(\text{CH}_2\text{CH}_3)_3$
~47	$-\text{N}(\text{CH}_2\text{CH}_3)_3$
~53	$-\text{OCH}_3$
~158	$\text{C}=\text{O}$

Table 4: Predicted FT-IR Spectral Data

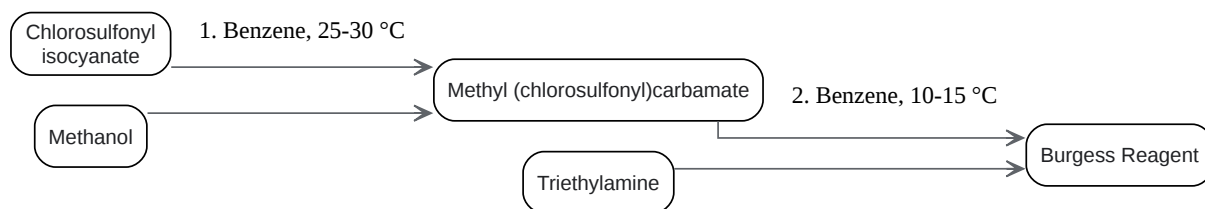
Wavenumber (cm ⁻¹)	Functional Group
~2980-2880	C-H stretch (alkyl)
~1690	C=O stretch (carbamate)
~1345, 1110	S=O stretch (sulfonyl)
~1260	C-O stretch

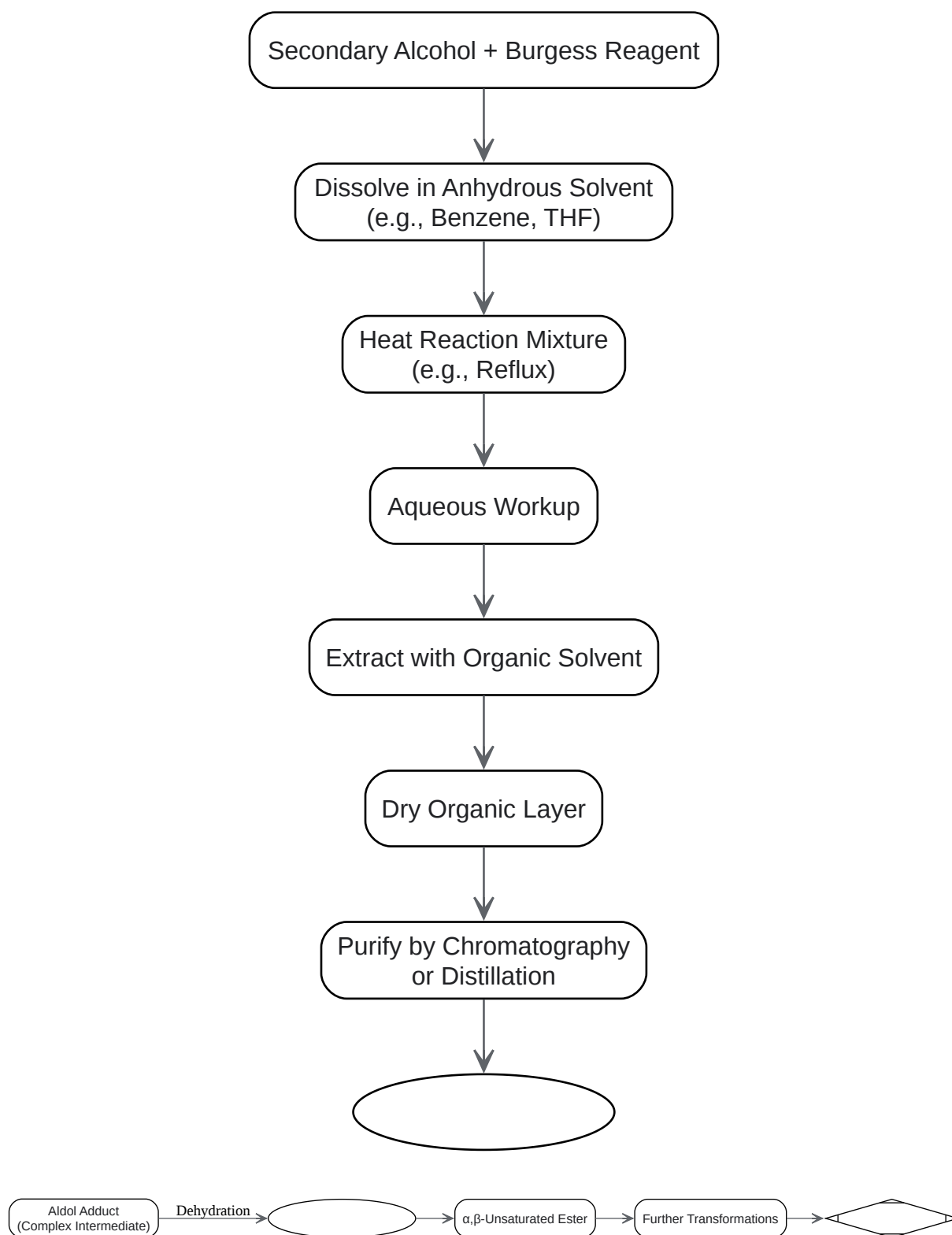
Experimental Protocols

Synthesis of Burgess Reagent

The following protocol is adapted from Organic Syntheses.

Scheme 1: Synthesis of the **Burgess Reagent**





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. synarchive.com [synarchive.com]
- 3. Burgess reagent - Wikipedia [en.wikipedia.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 8. fishersci.ie [fishersci.ie]
- 9. ukessays.com [ukessays.com]
- 10. Design of thermally stable versions of the burgess reagent: stability and reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Burgess Reagent: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800359#physical-and-chemical-properties-of-burgess-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com